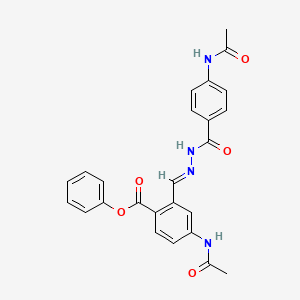
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, benzoyl, and hydrazono groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Acetylation: The initial step involves the acetylation of aniline derivatives to introduce the acetylamino group.
Benzoylation: The next step involves the benzoylation of the acetylated intermediate to introduce the benzoyl group.
Hydrazonation: The final step involves the reaction of the benzoylated intermediate with hydrazine derivatives to introduce the hydrazono group.
These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the hydrazono group may interact with metal ions, affecting enzyme activity and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Acetylamino)benzoic acid
- 4-(Acetylamino)phenylhydrazine
- Benzoylhydrazine
Uniqueness
4-(Acetylamino)-2-(((4-(acetylamino)benzoyl)hydrazono)methyl)phenyl benzoate is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Compared to similar compounds, it offers a broader spectrum of chemical and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
55901-27-4 |
|---|---|
Fórmula molecular |
C25H22N4O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
phenyl 4-acetamido-2-[(E)-[(4-acetamidobenzoyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H22N4O5/c1-16(30)27-20-10-8-18(9-11-20)24(32)29-26-15-19-14-21(28-17(2)31)12-13-23(19)25(33)34-22-6-4-3-5-7-22/h3-15H,1-2H3,(H,27,30)(H,28,31)(H,29,32)/b26-15+ |
Clave InChI |
XHHHCBRNCMQAGL-CVKSISIWSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)NC(=O)C)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




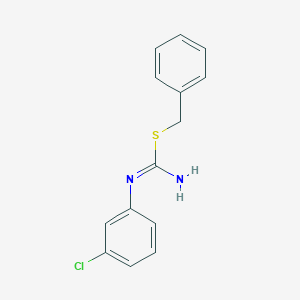
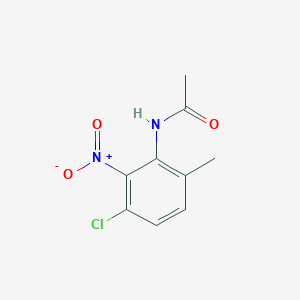
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)
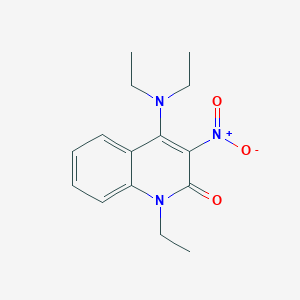
![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
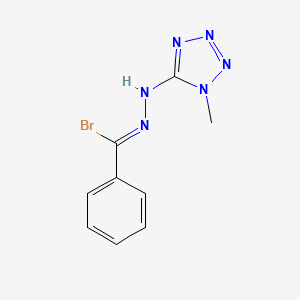
![2-(3,4-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B14142584.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
